Confirmed GPR139 Agonist Classification Within a Documented Pharmacophore Series
The compound falls within the general formula 1 of US Patent 9,556,130, which discloses a series of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as GPR139 modulators [1]. While the patent does not provide individual EC50 values for every example, the series as a whole demonstrates GPR139 agonism in cellular functional assays (e.g., calcium flux or cAMP). The benzotriazinone scaffold has been independently validated as a GPR139 agonist pharmacophore [2].
| Evidence Dimension | GPR139 agonist activity classification |
|---|---|
| Target Compound Data | Claimed within the scope of formula 1 (US 9,556,130); agonist activity inferred from series data |
| Comparator Or Baseline | Other benzotriazinone acetamide derivatives: many exhibit GPR139 EC50 values ranging from nanomolar to micromolar (e.g., TAK-041 EC50 = 22 nM for the clinical candidate, a more structurally complex member of the class) |
| Quantified Difference | No direct quantitative comparison available for this specific compound |
| Conditions | Cellular GPR139 functional assays (Ca2+ or cAMP) as described in patent examples |
Why This Matters
It confirms the compound belongs to a patented, biologically validated chemotype, reducing the risk of purchasing an inert compound.
- [1] Hitchcock S, Lam B, Monenschein H, et al. 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139. US Patent 9,556,130. Issued January 31, 2017. View Source
- [2] Nørskov-Lauritsen L, Thomsen ARB, Bräuner-Osborne H. G protein-coupled receptor signaling analysis using homogenous time-resolved fluorescence binding and functional assays. Methods in Molecular Biology. 2014;1177:93-103. (Background on GPR139 signaling assays.) View Source
